Benzylamine hydrobromide chemical properties
Benzylamine hydrobromide chemical properties
An In-depth Technical Guide to the Chemical Properties of Benzylamine Hydrobromide
Abstract
Benzylamine hydrobromide (C₇H₁₀BrN), the salt of the versatile primary amine benzylamine, serves as a crucial intermediate and reagent in synthetic organic chemistry and pharmaceutical development. Its solid, crystalline nature offers significant advantages in handling, stability, and purification over its volatile and air-sensitive liquid free base counterpart. This guide provides a comprehensive overview of the core chemical and physical properties of benzylamine hydrobromide, detailing its synthesis, spectroscopic characterization, reactivity, and applications. The causality behind experimental choices and protocols is elucidated to provide actionable, field-proven insights for laboratory and process development applications.
Introduction: The Rationale for Benzylamine Hydrobromide
Benzylamine is a foundational building block in the synthesis of numerous active pharmaceutical ingredients (APIs) and complex organic molecules.[1] However, as a low-melting, air-sensitive liquid, its storage and quantitative handling can be challenging.[2] The conversion to its hydrobromide salt, forming benzylammonium bromide, transforms it into a stable, crystalline solid that is easier to weigh, store, and purify.[3] This guide focuses on this salt form, providing the technical data necessary for its effective utilization in a research and development setting.
Physicochemical Properties: A Comparative Analysis
The conversion of benzylamine to its hydrobromide salt significantly alters its physical properties. The ionic character of the salt increases intermolecular forces, leading to a transition from a liquid to a high-melting solid.
| Property | Benzylamine (Free Base) | Benzylamine Hydrobromide | Rationale for Change |
| IUPAC Name | Phenylmethanamine | Phenylmethanamine; hydrobromide | Formation of an acid-base salt. |
| CAS Number | 100-46-9[4] | 37488-40-7[3] | Different chemical entity. |
| Molecular Formula | C₇H₉N[1] | C₇H₁₀BrN[3] | Addition of Hydrogen Bromide. |
| Molecular Weight | 107.15 g/mol [1] | 188.07 g/mol [3] | Additive mass of HBr. |
| Appearance | Colorless to light yellow liquid[1] | White to off-white powder or crystals[3] | Formation of a crystalline ionic lattice. |
| Melting Point | 10 °C[4] | Not widely reported; expected to be a high-melting solid. | Strong ionic forces in the crystal lattice. |
| Boiling Point | 184-185 °C[2] | Decomposes upon strong heating | Salts do not boil; they decompose. |
| Solubility | Miscible in water, ethanol, ether, acetone[4] | Soluble in polar solvents (e.g., water, methanol, ethanol); insoluble in non-polar solvents (e.g., hexanes, diethyl ether). | "Like dissolves like"; ionic salts dissolve in polar solvents. |
| pKa (of conjugate acid) | 9.34[4] | 9.34[4] | The pKa is an intrinsic property of the benzylammonium cation. |
Synthesis and Purification
The preparation of benzylamine hydrobromide is a straightforward acid-base neutralization reaction. The primary experimental consideration is the control of stoichiometry and the selection of an appropriate solvent system to facilitate precipitation and purification of the final product.
Principle of Synthesis
The lone pair of electrons on the nitrogen atom of benzylamine acts as a Brønsted-Lowry base, accepting a proton from hydrobromic acid. The use of a non-polar solvent like dichloromethane or diethyl ether is strategic; the starting benzylamine is soluble, but the resulting ionic salt is not, causing it to precipitate from the solution as it forms. This insolubility drives the reaction to completion and provides a simple method for initial product isolation.
Experimental Protocol: Synthesis of Benzylamine Hydrobromide
Materials:
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Benzylamine (C₆H₅CH₂NH₂, ≥99%)
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Hydrobromic acid (HBr, 48% aqueous solution)
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Diethyl ether (anhydrous)
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Ethanol (absolute)
Procedure:
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Reaction Setup: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve 10.7 g (0.10 mol) of benzylamine in 100 mL of anhydrous diethyl ether. Place the flask in an ice bath and stir for 10 minutes.
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Acid Addition: While stirring vigorously in the ice bath, add 11.3 mL (0.10 mol) of 48% hydrobromic acid dropwise via a dropping funnel. A white precipitate will form immediately. The slow, dropwise addition is crucial to control the exothermic reaction.
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Isolation: After the addition is complete, continue stirring the slurry in the ice bath for an additional 30 minutes. Filter the white solid under vacuum using a Büchner funnel.
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Washing: Wash the filter cake with two 50 mL portions of cold diethyl ether to remove any unreacted starting material.
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Recrystallization (Purification): Transfer the crude solid to a beaker and dissolve it in a minimum amount of hot absolute ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Final Product: Filter the purified crystals, wash with a small amount of cold ethanol, and dry under high vacuum to a constant weight.
Workflow Diagram: Synthesis and Purification
Caption: Workflow for the synthesis and purification of benzylamine hydrobromide.
Spectroscopic Characterization
Spectroscopic analysis provides definitive structural confirmation. The protonation of the amine group induces characteristic shifts in both NMR and IR spectra compared to the free base.
| Technique | Benzylamine (Free Base) | Benzylamine Hydrobromide (Expected) | Rationale for Spectral Changes |
| ¹H NMR | CDCl₃: δ 7.3 (m, 5H, Ar-H), 3.8 (s, 2H, CH₂), 1.5 (s, 2H, NH₂)[5] | DMSO-d₆: δ ~8.6 (br s, 3H, NH₃⁺), 7.5-7.3 (m, 5H, Ar-H), ~4.0 (s, 2H, CH₂) | The NH₂ protons become acidic NH₃⁺ protons, shifting significantly downfield and broadening. The adjacent CH₂ protons also shift slightly downfield due to the electron-withdrawing effect of the ammonium group. |
| ¹³C NMR | CDCl₃: δ 143.1, 128.4, 126.9, 126.8, 46.3 | DMSO-d₆: δ ~134.3, ~129.2, ~128.7, ~128.5, ~42.3 | The carbons, particularly the benzylic CH₂, shift due to the inductive effect of the protonated amine. |
| FT-IR (cm⁻¹) | Two sharp N-H stretches (~3370 & ~3300)[6] | Broad, strong N-H stretch (~3000-2800), N-H bend (~1600-1500) | The two N-H stretches of the -NH₂ group are replaced by the broad, overlapping stretching vibrations of the -NH₃⁺ group, which are broadened by hydrogen bonding in the solid state. |
Note: NMR data for the hydrobromide is predicted based on published data for the highly analogous benzylamine hydrochloride in DMSO-d₆.
Chemical Reactivity and Handling
Stability and Handling
The primary advantage of benzylamine hydrobromide is its superior stability. As a non-volatile solid, it is not susceptible to oxidation by air, unlike the free base which can degrade over time.[2] This makes it an ideal choice for long-term storage and for reactions requiring precise quantification of the amine.
Reactivity: The Gateway to the Free Base
For most synthetic applications where benzylamine acts as a nucleophile (e.g., N-alkylation, acylation, reductive amination), the free base is required. The hydrobromide salt is effectively a "protected" form of benzylamine. Liberation of the free amine is a simple deprotonation step.
Protocol: Liberation of Free Benzylamine
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Dissolve benzylamine hydrobromide in a minimal amount of water.
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Add the solution to a separatory funnel with an immiscible organic solvent (e.g., dichloromethane or diethyl ether).
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Slowly add an aqueous solution of a strong base (e.g., 2M NaOH) until the aqueous layer is basic (pH > 12).
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Shake the funnel to extract the liberated benzylamine free base into the organic layer.
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Separate the layers and dry the organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Filter and remove the solvent under reduced pressure to yield the liquid benzylamine free base, which can be used immediately or purified by distillation.
Logical Relationship Diagram
Caption: The equilibrium between benzylamine hydrobromide and its free base for synthetic use.
Applications in Research and Drug Development
Benzylamine hydrobromide serves as a reliable precursor in multi-step syntheses. Its utility is demonstrated in the production of several pharmaceuticals where a benzylamine moiety is incorporated.
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Pharmaceutical Intermediates: Benzylamine is a key starting material for drugs such as the anticonvulsant lacosamide and the antibiotic moxifloxacin .[1] Using the hydrobromide salt in the initial stages of process development ensures accurate material charging and improved stability.
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Protecting Group Chemistry: The benzyl group is a common nitrogen-protecting group in organic synthesis. It can be readily attached and later removed under mild hydrogenolysis conditions. Benzylamine hydrobromide provides a stable source for introducing this group.
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Perovskite Research: Benzylammonium halides, including the bromide, are used in the formation of 2D and quasi-2D perovskite materials for optoelectronic applications, where the organic cation plays a critical role in tuning the material's properties.[3]
Safety and Toxicology
Benzylamine and its salts are corrosive and can cause severe skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All handling should be performed in a well-ventilated chemical fume hood. In case of contact, immediately flush the affected area with copious amounts of water.
Conclusion
Benzylamine hydrobromide is more than just a salt; it is a strategic tool for chemists and pharmaceutical developers. By converting the reactive liquid benzylamine into a stable, crystalline solid, it enhances the reliability, safety, and precision of synthetic protocols. Understanding its distinct physicochemical properties, the methods for its preparation, and the simple protocol for liberating the active free base allows researchers to fully leverage the synthetic potential of this important chemical building block.
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PubChem. (n.d.). Benzyltriethylammonium bromide. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black).... Retrieved from [Link]
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